Fludrocortisone-d5 (Major)

LC-MS/MS MRM transitions isotopic interference

Accurate LC-MS/MS quantitation of fludrocortisone in human plasma requires an internal standard that co-elutes with the analyte yet provides unequivocal mass separation. Unlabeled or differently deuterated analogs introduce matrix effect variability and isotopic cross-talk, compromising regulatory-grade bioanalytical data. Fludrocortisone-d5 (Major) resolves this with a +5 Da mass shift that ensures baseline MS resolution without chromatographic retention time shifts. • Validated LLOQ of 10 pg/mL in human plasma via UHPLC-MS/MS, linear range 40-3000 pg/mL • ≥98% isotopic enrichment (²H) and ≥98% chemical purity minimize unlabeled interference • Identical extraction recovery and ionization efficiency to native fludrocortisone for robust matrix effect correction

Molecular Formula C₂₁H₂₄D₅FO₅
Molecular Weight 385.48
Cat. No. B1150705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludrocortisone-d5 (Major)
Synonyms(11β)-9-Fluoro-11,17,21-trihydroxypregn-4-ene-3,20-dione-d5;  9α-Fluorohydrocortisone-d5;  9α-Fluoro-17-hydroxycorticosterone-d5;  Fluohydrisone-d5;  Astonin H-d5;  NSC 11318-d5; _x000B_
Molecular FormulaC₂₁H₂₄D₅FO₅
Molecular Weight385.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fludrocortisone-d5 (Major): Deuterated Internal Standard for LC-MS/MS Quantification of Fludrocortisone


Fludrocortisone-d5 (Major) is a stable isotope-labeled analog of the synthetic mineralocorticoid fludrocortisone, in which five hydrogen atoms are replaced with deuterium . It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of fludrocortisone in biological matrices such as human plasma [1]. The compound exhibits a molecular weight of approximately 385.48 g/mol and is supplied with a certified isotopic enrichment of ≥98% 2H, ensuring minimal interference from unlabeled species [2]. Its physicochemical properties are nearly identical to the native analyte, ensuring co-elution and identical ionization efficiency, which is critical for correcting matrix effects and recovery losses during sample preparation and analysis [3].

Why Fludrocortisone-d5 is the Preferred Internal Standard Over Alternative Isotopologues and Structural Analogs


Substituting Fludrocortisone-d5 with unlabeled fludrocortisone, a differently deuterated isotopologue (e.g., Fludrocortisone-d2 or -d6), or a structurally distinct analog (e.g., hydrocortisone-d4) introduces significant analytical variability and compromises quantitative accuracy. Unlabeled standards cannot correct for matrix effects or extraction losses. Lower-mass deuterated variants like Fludrocortisone-d2 risk isotopic cross-talk in complex matrices due to the natural abundance of heavy isotopes, while higher-mass variants like -d6 may exhibit slight chromatographic retention time shifts due to the larger isotopic effect, potentially impacting peak integration precision [1]. The -d5 label provides an optimal balance: a mass shift of +5 Da that cleanly separates analyte and IS signals in the mass spectrometer without introducing chromatographic separation, thus ensuring identical ionization suppression and extraction recovery [2]. The rigorous quality control specifications for Fludrocortisone-d5 (≥98% purity and ≥98% isotopic enrichment) are essential for achieving the low pg/mL detection limits required in pharmacokinetic studies, a level of performance not consistently documented for alternative isotopologues .

Quantitative Differentiation Evidence for Fludrocortisone-d5 Against Analogs and Alternatives


Mass Spectrometric Selectivity: MRM Transition Differentiation from Unlabeled Fludrocortisone

In a validated UHPLC-MS/MS assay, the multiple reaction monitoring (MRM) transitions for Fludrocortisone-d5 were m/z 386.2 → 348.4, while the corresponding transitions for unlabeled fludrocortisone were m/z 381.2 → 343.2 [1]. This +5 Da mass shift ensures complete chromatographic co-elution but unequivocal mass spectrometric separation, eliminating signal cross-talk and enabling precise quantitation in the linear range of 40–3000 pg/mL [1].

LC-MS/MS MRM transitions isotopic interference

Analytical Sensitivity: Lower Limit of Quantification (LLOQ) Using Fludrocortisone-d5 as Internal Standard

An HPLC-ESI-MS method employing Fludrocortisone-d5 as the internal standard achieved a lower limit of quantitation (LLOQ) of 10 pg/mL in human plasma, with a linear calibration range of 10–1000 pg/mL and a correlation coefficient (r²) of at least 0.99 . In comparison, an LC-APCI-MS/MS method using Fludrocortisone-d2 as the internal standard reported an LLOQ of 100 pg/mL (0.1 ng/mL) under similar biological matrix conditions [1].

LLOQ analytical sensitivity pharmacokinetics

Precision and Reproducibility: Intra- and Inter-Assay Validation Data

A validated UHPLC-MS/MS method using Fludrocortisone-d5 demonstrated intra-day precision (RSD) ranging from 0.49% to 7.13% and inter-day precision (RSD) ranging from 0.83% to 5.87% across the linear range of 40–3000 pg/mL [1]. In contrast, an LC-APCI-MS/MS method employing Fludrocortisone-d2 reported intra- and inter-assay precisions of less than 10.9%, with a recovery of 101.8% [2].

precision accuracy validation

Isotopic Purity and Enrichment: Ensuring Minimal Interference from Unlabeled Species

Commercial lots of Fludrocortisone-d5 (Major) are certified to a minimum isotopic enrichment of 98% 2H and a minimum chemical purity of 98%, as specified in Certificates of Analysis from suppliers such as Alsachim and Alfa Chemistry [1]. This high isotopic enrichment minimizes the contribution of unlabeled fludrocortisone (M+0) to the internal standard channel, a known source of systematic error in isotope dilution mass spectrometry. In contrast, no equivalent certified isotopic enrichment specification is readily available in the public domain for Fludrocortisone-d2 or -d6, limiting a user's ability to confidently assess their suitability for high-precision quantitation .

isotopic enrichment purity quality control

Validation in Pharmacokinetic Studies: Proven Utility in Human Bioequivalence Trials

The HPLC-ESI-MS method utilizing Fludrocortisone-d5 was successfully applied in a bioequivalence study involving a single oral administration of a 0.1 mg generic fludrocortisone tablet to healthy volunteers . The method's high sensitivity (LLOQ 10 pg/mL) and precision enabled reliable quantification of plasma concentrations over the entire pharmacokinetic profile. Similarly, the UHPLC-MS/MS method using Fludrocortisone-d5 was applied to human pharmacokinetic studies, demonstrating its robustness in a real-world clinical setting [1]. While the LC-APCI-MS/MS method using Fludrocortisone-d2 was also applied to a patient, its application was limited to a single septic shock case with a maximal plasma concentration of 0.36 ng/mL [2].

pharmacokinetics bioequivalence clinical studies

Optimal Application Scenarios for Fludrocortisone-d5 in Analytical and Pharmacokinetic Research


Bioanalytical Method Development and Validation for Fludrocortisone in Plasma

Fludrocortisone-d5 is the internal standard of choice for developing and validating sensitive LC-MS/MS methods for quantifying fludrocortisone in human plasma. The validated UHPLC-MS/MS assay demonstrates a linear range of 40–3000 pg/mL with excellent precision (RSD <7.13%), enabling robust method performance for regulatory submissions [1]. The +5 Da mass shift provides unequivocal mass separation, ensuring accurate quantitation even in the presence of complex matrix components [1].

Clinical Pharmacokinetic and Bioequivalence Studies of Fludrocortisone Formulations

The high sensitivity of methods employing Fludrocortisone-d5 (LLOQ of 10 pg/mL) allows for accurate determination of plasma concentration-time profiles following low-dose (e.g., 0.1 mg) oral administration of fludrocortisone in healthy volunteers . This level of sensitivity is essential for establishing bioequivalence between generic and reference drug products, a key requirement for regulatory approval .

Therapeutic Drug Monitoring and Pharmacokinetic Studies in Critically Ill Patients

Fludrocortisone-d5 can be employed as an internal standard in LC-MS/MS methods designed for therapeutic drug monitoring or pharmacokinetic investigations in patient populations where drug absorption may be highly variable, such as septic shock patients receiving low-dose fludrocortisone acetate [2]. The robust precision (RSD <10.9% for a related method) and high recovery (101.8%) of the analytical method ensure reliable quantification even at the low ng/mL concentrations observed in such clinical scenarios [2].

Quality Control and Reference Standard for Fludrocortisone API and Formulated Products

Given its high certified isotopic enrichment (≥98% 2H) and purity (≥98%), Fludrocortisone-d5 serves as a reliable reference standard for confirming the identity and purity of fludrocortisone active pharmaceutical ingredient (API) and for monitoring potential degradation or impurities during stability studies of formulated drug products [3]. Its use in this capacity ensures the quality and consistency of pharmaceutical preparations.

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